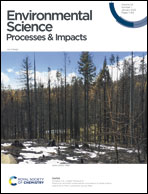Sponge-derived polybrominated diphenyl ethers and dibenzo-p-dioxins, irreversible inhibitors of the bacterial α-d-galactosidase†
Environmental Science: Processes & Impacts Pub Date: 2019-09-10 DOI: 10.1039/C9EM00301K
Abstract
An integrated in vitro and in silico approach was applied to evaluate the potency of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and spongiadioxins (OH-PBDDs) isolated from Dysidea sponges on the activity of the recombinant α-D-galactosidase of the GH36 family. It was revealed for the first time that all compounds rapidly and apparently irreversibly inhibited the bacterial α-D-galactosidase. The structure–activity relationship study in the series of OH-PBDEs showed that the presence of an additional hydroxyl group in 5 significantly enhanced the potency (IC50 4.26 μM); the increase of bromination in compounds from 1 to 3 increased their potency (IC50 41.8, 36.0, and 16.0 μM, respectively); the presence of a methoxy group decreased the potency (4, IC50 60.5 μM). Spongiadioxins 6, 7, and 8 (IC50 16.6, 33.1, and 28.6 μM, respectively) exhibited inhibitory action comparable to that of monohydroxylated diphenyl ethers 1–3. Docking analysis revealed that all compounds bind in a pocket close to the catalytic amino acid residues. Molecular docking detected significant compound–enzyme interactions in the binding sites of α-D-galactosidase. Superimposition of the enzyme–substrate and the enzyme–inhibitor complexes showed that their binding sites overlap.

Recommended Literature
- [1] Ultrafast, asymmetric charge transfer and slow charge recombination in porphyrin/CNT composites demonstrated by time-domain atomistic simulation†
- [2] Contents pages
- [3] Aspects of stereochemistry. Part XXIV. The acid-catalysed rearrangement of 2,4-O-benzylidene-D-erythrose and 2,3-O-benzylidene-erythritol
- [4] A facile electrochemical approach to fabricate a nanoporous gold film electrode and its electrocatalytic activity towards dissolved oxygen reduction†
- [5] Uptake and distribution of ceria nanoparticles in cucumber plants†
- [6] A study of microstructural templating in fibrin–thrombin gel networks by spectral and viscoelastic analysis
- [7] Gd–Sn alloys and Gd–Sn–graphene composites as anode materials for lithium-ion batteries†
- [8] Microwave spectra of deuterated furans. Structure of the furan molecule
- [9] Proton and deuteron magnetic resonance studies of aqueous polysaccharides
- [10] Typification of vinegars from Jerez and Rioja using classical chemometric techniques and neural network methods










